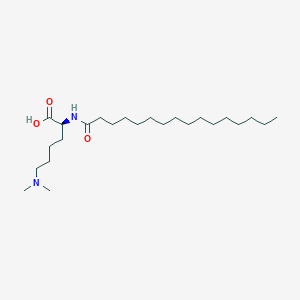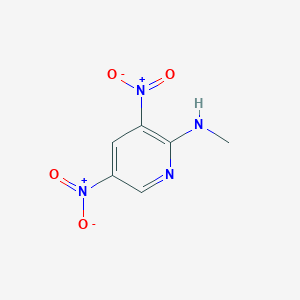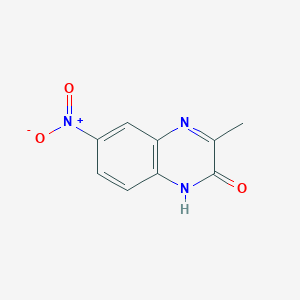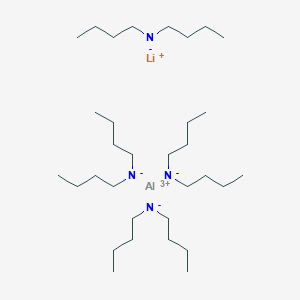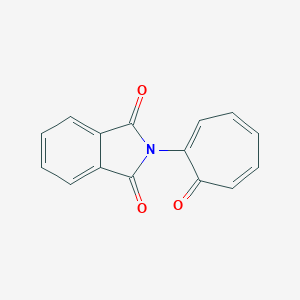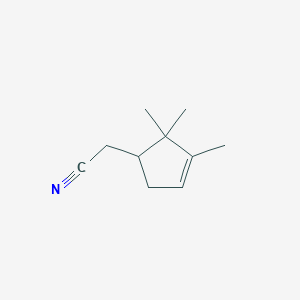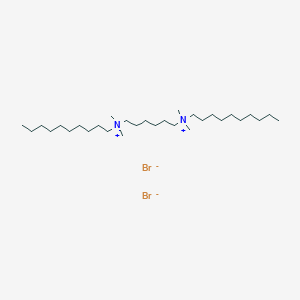
Bddhd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bddhd is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, we will explore possible future directions for research involving Bddhd.
作用机制
The mechanism of action of Bddhd involves the modulation of various enzymes and proteins involved in cellular signaling and gene expression. Bddhd has been found to interact with specific binding sites on these enzymes and proteins, altering their activity and function. By modulating the activity of these enzymes and proteins, Bddhd can affect various cellular processes, including cell growth, differentiation, and apoptosis.
生化和生理效应
Bddhd has been found to have various biochemical and physiological effects, including the modulation of cellular signaling pathways and gene expression. Additionally, Bddhd has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the main advantages of using Bddhd in lab experiments is its ability to modulate specific enzymes and proteins involved in cellular signaling and gene expression. This specificity allows researchers to study the effects of Bddhd on specific cellular processes, providing valuable insights into the mechanisms that regulate these processes.
However, there are also limitations to using Bddhd in lab experiments. One limitation is the potential for off-target effects, where Bddhd may interact with other enzymes and proteins in addition to its intended targets. Additionally, the synthesis of Bddhd can be challenging and time-consuming, making it difficult to produce large quantities of the compound for use in experiments.
未来方向
There are several possible future directions for research involving Bddhd. One direction is the development of new synthetic methods for the production of Bddhd, which could make the compound more readily available for use in experiments. Another direction is the exploration of new scientific research applications for Bddhd, such as in the study of epigenetic regulation.
Conclusion:
In conclusion, Bddhd is a valuable tool for studying various biological processes due to its unique biochemical and physiological effects. Its specificity in modulating specific enzymes and proteins involved in cellular signaling and gene expression makes it a valuable tool for studying these processes. While there are limitations to using Bddhd in lab experiments, its potential for use in various scientific research applications makes it an exciting area of study for future research.
合成方法
The synthesis of Bddhd involves the reaction of two chemicals, A and B, in the presence of a catalyst. Chemical A is a precursor molecule that contains a functional group that is capable of reacting with chemical B. Chemical B is a reagent that contains a reactive group that is capable of reacting with the functional group on chemical A. The reaction between A and B is catalyzed by a catalyst, which facilitates the formation of Bddhd.
科学研究应用
Bddhd has a wide range of scientific research applications due to its unique biochemical and physiological effects. One of the most significant applications of Bddhd is in the study of cellular signaling pathways. Bddhd has been found to modulate the activity of various enzymes and proteins involved in cellular signaling, making it a valuable tool for studying these pathways.
Another important application of Bddhd is in the study of gene expression. Bddhd has been found to modulate the activity of transcription factors, which are proteins that regulate the expression of genes. By studying the effects of Bddhd on gene expression, researchers can gain insights into the mechanisms that regulate gene expression.
属性
CAS 编号 |
18699-36-0 |
|---|---|
产品名称 |
Bddhd |
分子式 |
C30H66Br2N2 |
分子量 |
614.7 g/mol |
IUPAC 名称 |
decyl-[6-[decyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-23-27-31(3,4)29-25-21-22-26-30-32(5,6)28-24-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
OFVAMZZCDNKNCO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
相关CAS编号 |
21949-05-3 (chloride) 30100-43-7 (iodide) |
同义词 |
BDDHD N,N'-bis(decyldimethyl)-1,6-hexanediammonium N,N'-bis(decyldimethyl)-1,6-hexanediammonium chloride N,N'-bis(decyldimethyl)-1,6-hexanediammonium dibromide N,N'-bis(decyldimethyl)-1,6-hexanediammonium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
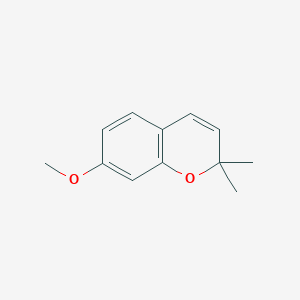


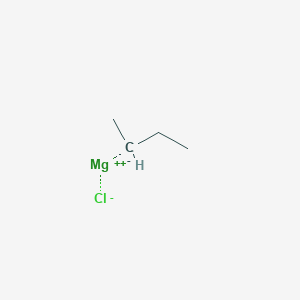
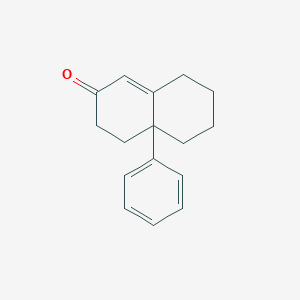
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
